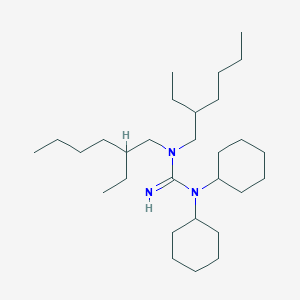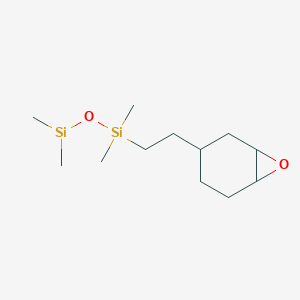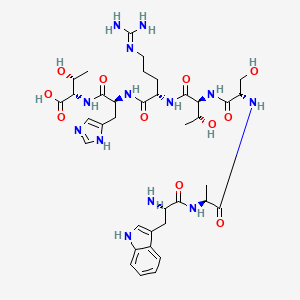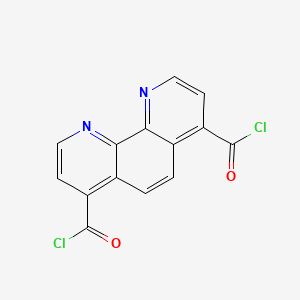![molecular formula C16H20ClN B14284678 N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride CAS No. 131409-88-6](/img/structure/B14284678.png)
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride is a quaternary ammonium compound. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups and one aryl group, forming a positively charged ion. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride typically involves the alkylation of N,N-dimethylaniline with a suitable alkylating agent, such as benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or primary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium hydroxide or alkoxides.
Oxidation: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium N-oxide.
Reduction: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]amine.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents due to its surface-active properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride involves its interaction with cell membranes and proteins. The positively charged ammonium ion can bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects and enhanced drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium bromide
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium iodide
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium sulfate
Uniqueness
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride is unique due to its specific chloride counterion, which can influence its solubility and reactivity compared to other similar compounds with different counterions. This uniqueness makes it particularly suitable for certain applications, such as phase transfer catalysis and antimicrobial formulations.
Eigenschaften
CAS-Nummer |
131409-88-6 |
|---|---|
Molekularformel |
C16H20ClN |
Molekulargewicht |
261.79 g/mol |
IUPAC-Name |
dimethyl-[(4-methylphenyl)methyl]-phenylazanium;chloride |
InChI |
InChI=1S/C16H20N.ClH/c1-14-9-11-15(12-10-14)13-17(2,3)16-7-5-4-6-8-16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JMPWAPMZFFEGMO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C[N+](C)(C)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



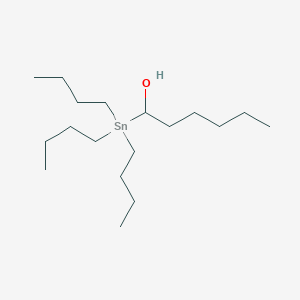
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)


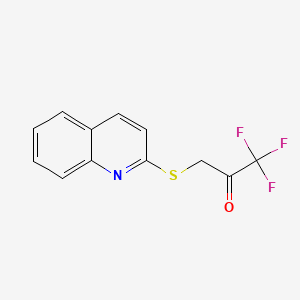
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
